Compound Description: YM758 is a novel "funny" If current channel (If channel) inhibitor. It is being developed as a potential treatment for stable angina and atrial fibrillation. The If channel is primarily found in the sinus node of the heart and plays a crucial role in regulating heart rate. []
Relevance: YM758 shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety with the target compound, 2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The presence of this common structural feature suggests potential similarities in their binding affinities and pharmacological profiles, particularly concerning interactions with ion channels or receptors sensitive to this specific chemical scaffold. Understanding the structure-activity relationships of YM758 and its analogs, including variations in substituents attached to the tetrahydroisoquinoline core, could provide valuable insights into the potential therapeutic applications of the target compound. []
Compound Description: This compound is synthesized through a multi-step process involving a Henry reaction with 3,5-dimethoxybenzaldehyde. The synthesis results in both cis and trans isomers of the final product. []
Relevance: While not identical, this compound shares significant structural similarities with 2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Both compounds belong to the broader class of substituted tetrahydroisoquinolines and possess a bromine atom on the aromatic ring. Studying the synthesis and properties of such analogs can offer insights into the structure-activity relationships of this class of compounds, potentially informing the development and optimization of the target compound for specific applications. Understanding the impact of different substituents and their positions on the tetrahydroisoquinoline core is crucial for tailoring the pharmacological properties of these compounds. []
Compound Description: This compound exhibits potent anticonvulsant activity, demonstrating comparable efficacy to talampanel, a noncompetitive AMPA receptor antagonist under clinical trials for treating seizures. It functions as a noncompetitive AMPA receptor modulator. []
Relevance: This compound highlights the potential of tetrahydroisoquinoline derivatives as central nervous system agents. It also shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Though the target compound has different substituents, investigating how modifications to the core structure, like those seen in this anticonvulsant, affect its activity could provide valuable information for understanding its potential applications and designing analogs with enhanced properties. The presence of a bromine atom in both compounds further suggests that halogen substitutions might play a role in modulating activity within this chemical class. []
Compound Description: CSH72 functions as a specific antagonist of platelet-activating factor (PAF) in rabbit platelets. It effectively inhibits PAF-induced platelet aggregation, ATP release, and thromboxane B2 formation, demonstrating its antiplatelet aggregatory properties. []
Relevance: CSH72 underscores the pharmacological diversity of tetrahydroisoquinoline derivatives. The comparison between CSH72 and 2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline emphasizes the significance of substituent modifications in dictating biological activity. While both compounds share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure, their distinct substituents likely contribute to their different pharmacological profiles. CSH72's potent and specific action on PAF suggests that subtle changes to the tetrahydroisoquinoline scaffold can significantly impact its interactions with specific biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.